tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-6-7-17-10(8-16)14-11(15-17)9-4-5-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDUGNGTKDYYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=N2)C3CC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60740359 | |
| Record name | tert-Butyl 2-cyclopropyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681249-79-6 | |
| Record name | 1,1-Dimethylethyl 2-cyclopropyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681249-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-cyclopropyl-5,6-dihydro[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60740359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the triazole or pyrazine rings .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antibacterial and antifungal agent .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure makes it a valuable component in the design of advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cell signaling pathways and enzyme activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Trifluoromethyl Derivatives : The trifluoromethyl group (e.g., in ) increases lipophilicity and metabolic stability compared to the cyclopropyl analog, critical for blood-brain barrier penetration .
- Heterocyclic Core Modifications : Replacing the triazolo[1,5-a]pyrazine core with imidazo[1,2-a]pyrazine () alters electronic properties, affecting binding affinity in receptor antagonists .
- Bulkier Substituents: Carboxamide or phthalazinone groups () enhance intermolecular interactions (e.g., hydrogen bonding), improving target selectivity but reducing solubility .
Key Observations :
- Biocatalysis : Enzymatic methods () achieve superior yields and enantioselectivity compared to traditional organic synthesis .
- Heterocyclic Condensation : Reactions involving carbohydrazides () often require rigorous purification to isolate the desired product .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Solubility Profiles
Key Observations :
- LogP Trends : Trifluoromethyl and bromo substituents increase LogP, reducing aqueous solubility but enhancing membrane permeability .
Biological Activity
The compound tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Features
- Molecular Weight : 230.25 g/mol
- CAS Number : 885693-20-9
- Functional Groups : Triazole, pyrazine, carboxylate
Pharmacological Properties
Research indicates that compounds similar to tert-butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine have exhibited various biological activities:
- Anti-inflammatory Activity : Compounds in the triazole class have shown significant inhibition of cyclooxygenase (COX) enzymes. For instance, derivatives with similar structures reported IC50 values around 0.04 μmol against COX-2, comparable to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : Some studies suggest that triazole derivatives possess antimicrobial properties. For example, modifications in the triazole ring can enhance activity against various bacterial strains.
- Cytotoxic Effects : Certain derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential for anticancer applications.
Structure-Activity Relationships (SAR)
The SAR analysis of triazolo-pyrazine derivatives indicates that:
- The presence of electron-withdrawing groups can enhance biological activity.
- Substituents on the pyrazine ring influence the binding affinity to target enzymes.
A detailed SAR study on related compounds revealed that modifications at specific positions significantly affect their pharmacodynamic properties .
Synthesis Methods
The synthesis of tert-butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine typically involves multi-step reactions including cyclization and functional group transformations. A common synthetic route includes:
- Formation of the triazole ring via cycloaddition reactions.
- Subsequent functionalization to introduce the tert-butyl and carboxylate groups.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of a series of triazolo-pyrazine derivatives in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema volume compared to control groups .
Case Study 2: Anticancer Activity
Another research project focused on assessing the cytotoxic effects of various triazole derivatives on human cancer cell lines. The study found that certain modifications led to enhanced apoptosis in cancer cells .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions impact intermediate stability?
The compound is typically synthesized via multi-step protocols involving cyclopropane ring introduction, triazole cyclization, and Boc-protection. For example, tert-butyl-protected intermediates are generated using carbonyldiimidazole (CDI) in DMF under reflux, followed by TFA-mediated deprotection . Key challenges include controlling exothermic reactions during cyclopropane formation and avoiding premature Boc-group cleavage under acidic conditions.
Q. Which spectroscopic methods are most reliable for characterizing its structure and purity?
High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ mode with <2 ppm error), while / NMR identifies cyclopropyl protons (δ ~1.2–1.5 ppm) and triazole carbons (δ ~150–160 ppm). IR spectroscopy verifies carbonyl stretches (~1680–1720 cm) from the Boc group .
Q. What are its primary applications in medicinal chemistry research?
The compound serves as a precursor for bioactive triazolo-pyrazine derivatives. Its cyclopropyl group enhances metabolic stability, making it valuable in kinase inhibitor development and GPCR-targeted drug discovery .
Q. How is the compound purified, and what solvents are optimal for crystallization?
Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization in DCM/hexane mixtures. Polar aprotic solvents like DMF improve solubility, while non-polar solvents enhance crystal lattice formation .
Q. What safety precautions are required during synthesis?
Use inert atmospheres (N/Ar) for moisture-sensitive steps, and avoid exposure to strong acids/bases that may decompose the Boc group. Proper ventilation is critical when handling volatile reagents like TFA .
Advanced Research Questions
Q. How can computational chemistry optimize its synthesis and predict pharmacological activity?
Quantum mechanical calculations (e.g., DFT) model transition states during cyclopropane formation, while molecular docking screens binding affinity to targets like EGFR or PDE4B. ICReDD’s integrated computational-experimental workflows reduce trial-and-error iterations by 40–60% .
Q. What strategies resolve contradictions in reaction yields reported across studies?
Systematic DOE (Design of Experiments) identifies critical factors (e.g., temperature, catalyst loading). For example, NaH-mediated cyclization yields vary ±15% due to trace moisture; anhydrous DMF and controlled heating (70–80°C) improve reproducibility .
Q. How do structural analogs compare in bioactivity?
Substituting cyclopropyl with methyl groups reduces target selectivity by 30%, while replacing triazole with imidazole abolishes kinase inhibition. Derivatives with electron-withdrawing groups (e.g., -CF) show enhanced cytotoxicity (IC < 1 µM) .
Q. What scaling challenges arise during pilot-scale synthesis?
Exothermic triazole cyclization requires jacketed reactors with precise temperature control (±2°C). Batch-to-batch purity inconsistencies (>95% vs. 85%) are mitigated via inline PAT (Process Analytical Technology) monitoring .
Q. How does the compound interact with biological membranes in pharmacokinetic studies?
LogP calculations (~2.1) predict moderate blood-brain barrier penetration. In vitro assays using Caco-2 cells show P values of 8.5 × 10 cm/s, indicating acceptable intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
